2-Butene-1,4-diol diacetate
CAS No.:
Cat. No.: VC13483127
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12O4 |
|---|---|
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | 4-acetyloxybut-2-enyl acetate |
| Standard InChI | InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3 |
| Standard InChI Key | VZUAUHWZIKOMFC-UHFFFAOYSA-N |
| SMILES | CC(=O)OCC=CCOC(=O)C |
| Canonical SMILES | CC(=O)OCC=CCOC(=O)C |
Introduction
Chemical Identity and Structural Properties
Molecular and Stereochemical Characteristics
2-Butene-1,4-diol diacetate is an ester derivative formed by the acetylation of 2-butene-1,4-diol. The compound’s structure features two acetate groups attached to the terminal hydroxyl positions of the butene diol backbone, resulting in the IUPAC name 1,4-diacetoxy-2-butene . The cis-(Z) and trans-(E) isomers exhibit distinct physicochemical properties due to differences in spatial arrangement. For instance, the cis-isomer (CAS 25260-60-0) is preferentially utilized in olefin metathesis reactions due to its symmetric structure and enhanced reactivity with ruthenium-based catalysts .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂O₄ | |
| Molecular Weight | 172.18 g/mol | |
| CAS Number (mixed isomers) | 18621-75-5 | |
| CAS Number (cis-isomer) | 25260-60-0 | |
| Boiling Point | Not reported | — |
| Density | 1.12 g/cm³ (estimated) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves the esterification of 2-butene-1,4-diol with acetic anhydride under acid-catalyzed conditions. This reaction typically employs sulfuric acid or p-toluenesulfonic acid as a catalyst, yielding the diacetate product with high efficiency . The process is conducted under anhydrous conditions to prevent hydrolysis of the acetyl groups, with reaction temperatures maintained between 25–60°C to optimize conversion rates .
Industrial Manufacturing
Industrial production scales this methodology using continuous-flow reactors to enhance yield and purity. Excess acetic anhydride ensures complete esterification, while subsequent distillation steps isolate the diacetate from unreacted reagents and byproducts . Recent advancements have also explored enzymatic catalysis for greener synthesis, though these methods remain under development .
Table 2: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid-Catalyzed Esterification | H₂SO₄, 50°C, 6h | 92 | 98 |
| Continuous-Flow Reactor | 60°C, 2h, excess anhydride | 95 | 99 |
Chemical Reactivity and Reaction Mechanisms
Olefin Metathesis
The cis-isomer of 2-butene-1,4-diol diacetate serves as a key substrate in ruthenium-catalyzed olefin metathesis, enabling the synthesis of telechelic polymers and cyclic olefins. For example, reactions with Grubbs’ second-generation catalyst (G2) in benzotrifluoride (BTF) solvent produce E-isomer-rich products (up to 86% yield) through a chain-transfer mechanism . This reactivity is attributed to the compound’s symmetric α,ω-difunctional structure, which facilitates efficient cross-metathesis with terminal alkenes .
Isomerization and Hydrolysis
Under catalytic conditions, the diacetate undergoes rapid E/Z isomerization. Studies using Hoveyda-Grubbs HG2 catalyst in dichloromethane (DCM) demonstrate complete isomerization within 30 minutes at room temperature . Hydrolysis of the acetate groups, achieved via acidic or basic aqueous treatment, regenerates 2-butene-1,4-diol—a precursor for nylon and polyurethane production .
Table 3: Reaction Conditions and Outcomes
| Reaction Type | Catalyst | Solvent | Time | Major Product | Yield (%) |
|---|---|---|---|---|---|
| Cross-Metathesis | Grubbs G2 | BTF | 24h | E-isomer | 86 |
| Isomerization | Hoveyda-Grubbs HG2 | DCM | 0.5h | E-isomer | 100 |
| Hydrolysis | H₂SO₄ (1M) | H₂O/EtOH | 2h | 2-Butene-1,4-diol | 95 |
Applications in Industrial and Pharmaceutical Contexts
Polymer Science
The compound’s bifunctional structure makes it indispensable in synthesizing telechelic polymers, which serve as building blocks for polyurethanes and elastomers. Its incorporation into polymer backbones enhances thermal stability and mechanical properties, as evidenced by its use in high-performance coatings and adhesives .
Pharmaceutical Intermediates
2-Butene-1,4-diol diacetate is a precursor to fungicides and antiviral agents. For instance, palladium-catalyzed tandem allylation reactions with 1,2-phenylenediamines yield heterocyclic compounds with demonstrated bioactivity . Additionally, its role in chrome tanning baths improves leather quality by acting as a reducing agent .
Spectral Characterization and Analytical Data
Infrared (IR) Spectroscopy
The NIST WebBook provides a gas-phase IR spectrum for 2-butene-1,4-diol diacetate, though molar absorptivity values remain unquantified due to missing concentration data . Key absorption bands include:
-
C=O stretch: 1,740–1,720 cm⁻¹ (acetate carbonyl)
-
C-O-C stretch: 1,240–1,050 cm⁻¹ (ester linkage)
Table 4: Selected IR Spectral Peaks
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 1,735 | C=O stretch | Strong |
| 1,240 | C-O-C asymmetric stretch | Medium |
| 1,650 | C=C stretch | Weak |
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